5-(3-羟苯基)-N-(4-甲苯基)-3-异恶唑甲酰胺
描述
5-(3-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at Eli Lilly and Company in the early 1990s and has since been extensively studied for its mechanism of action and potential therapeutic applications.
科学研究应用
合成和细胞毒性研究
含异恶唑部分的化合物已被合成并评估了其对各种癌细胞系的细胞毒活性。例如,5-氨基异恶唑及其衍生物的合成显示出对艾氏腹水癌 (EAC) 细胞的显着细胞毒活性,强调了它们在癌症治疗研究中的潜力 (Hassan, Hafez, & Osman, 2014)。
神经保护和酶抑制应用
对异恶唑衍生物的研究也显示出有希望的神经保护作用和酶抑制特性。例如,关于充当选择性组蛋白脱乙酰酶 6 (HDAC6) 抑制剂的 5-芳基吲哚的研究揭示了它们通过降低 tau 蛋白磷酸化和聚集来改善阿尔茨海默病表型的潜力,为新的治疗途径提供了见解 (Lee et al., 2018)。
碳酸酐酶抑制剂
含有异恶唑的化合物已被合成并被确定为碳酸酐酶 II 和 VII 的有效抑制剂,这些酶参与各种生理过程,包括液体分泌和 pH 调节。此类抑制剂有望用于治疗青光眼和神经性疼痛等疾病 (Altuğ et al., 2017)。
聚合物科学应用
在聚合物科学领域,异恶唑衍生物已被掺入聚合物中以探索其材料特性。例如,对主链中带有醚和异丙基二亚烯或六氟异丙基二亚烯键的芳香族聚酰胺的研究强调了这些材料的热稳定性和溶剂溶解性,这对于各种工业应用非常重要 (Hsiao & Yu, 1996)。
属性
IUPAC Name |
5-(3-hydroxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-5-7-13(8-6-11)18-17(21)15-10-16(22-19-15)12-3-2-4-14(20)9-12/h2-10,20H,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTACIVMSFWRED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。